molecular formula C7H2N2O3 B12550022 (2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile CAS No. 672314-82-8

(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile

Cat. No.: B12550022
CAS No.: 672314-82-8
M. Wt: 162.10 g/mol
InChI Key: IYRHJDANKIIFMV-UHFFFAOYSA-N
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Description

(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile is a chemical compound with the molecular formula C7H2N2O3 It is characterized by a cyclobutene ring with hydroxyl and dioxo functional groups, as well as a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarbonyl compound with a nitrile derivative in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The dioxo groups can be reduced to hydroxyl groups or other reduced forms.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, including amides and esters.

Scientific Research Applications

(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide
  • 2-(2-hydroxy-3,4-dioxocyclobuten-1-yl)propanedinitrile

Uniqueness

(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile is unique due to its specific combination of functional groups and its cyclobutene ring structure. This uniqueness makes it valuable for specific applications where these structural features are advantageous, such as in the design of novel materials or bioactive compounds.

Properties

CAS No.

672314-82-8

Molecular Formula

C7H2N2O3

Molecular Weight

162.10 g/mol

IUPAC Name

2-(2-hydroxy-3,4-dioxocyclobuten-1-yl)propanedinitrile

InChI

InChI=1S/C7H2N2O3/c8-1-3(2-9)4-5(10)7(12)6(4)11/h3,10H

InChI Key

IYRHJDANKIIFMV-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C#N)C1=C(C(=O)C1=O)O

Origin of Product

United States

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